N-(3-fluorophenyl)benzenesulfonamide
Overview
Description
N-(3-fluorophenyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-fluorophenyl)benzenesulfonamide can be synthesized through an amidation reaction. One common method involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a hydrogen atom on the phenyl ring.
N-fluorobenzenesulfonimide: Contains a fluorine atom on the sulfonamide group.
Uniqueness
N-(3-fluorophenyl)benzenesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its chemical stability and biological activity. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-fluorophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBASZKBDYLJNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355134 | |
Record name | N-(3-fluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54129-14-5 | |
Record name | N-(3-Fluorophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54129-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-fluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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